Boc-L-ser(bzl)-nme(ome)
Overview
Description
Synthesis Analysis
- Beyerman, Leer, and Floor (1973) detailed the synthesis of a protected peptide sequence using the repetitive excess mixed anhydride (REMA) method, which is relevant for the synthesis of Boc-L-ser(bzl)-nme(ome) (Beyerman, Leer, & Floor, 1973).
Molecular Structure Analysis
- Karle et al. (1990) described the crystal structure of a decapeptide, which provides insights into the molecular structure of Boc-L-ser(bzl)-nme(ome). This research highlights the importance of molecular structure in understanding the behavior of such compounds (Karle, Flippen-Anderson, Uma, & Balaram, 1990).
Chemical Reactions and Properties
- Betley and Peters (2002) reported the synthesis of a bis(amino)borate ligand, demonstrating the chemical reactivity of compounds similar to Boc-L-ser(bzl)-nme(ome) and their utility in forming complex structures (Betley & Peters, 2002).
Physical Properties Analysis
- Brain et al. (1991) conducted a study on the structures of gaseous compounds, providing an understanding of the physical properties of molecules related to Boc-L-ser(bzl)-nme(ome), such as bond lengths and conformation (Brain et al., 1991).
Chemical Properties Analysis
- Chujo et al. (1992) described the synthesis of boron-containing polymers, which is relevant to understanding the chemical properties of Boc-L-ser(bzl)-nme(ome), especially in terms of its reactivity and potential for forming polymers (Chujo, Tomita, Murata, Mauermann, & Saegusa, 1992).
Scientific Research Applications
Enzymatic O-Galactosylation
A study by Layer and Fischer (2006) explores the enzymatic O-galactosylation of protected amino acids, including Boc-Ser-OMe, highlighting its application in the in vitro glycosylation of peptides and proteins. This process is beneficial for industries where product purification is not required, such as food and life sciences, showcasing the compound's versatility in creating glycosylated derivatives without the need for extensive purification processes (Layer & Fischer, 2006).
Ring-Opening Polymerization
The synthesis and ring-opening polymerization (ROP) capabilities of bis(phenolate)amine-supported samarium borohydride and amide complexes were reported by Dyer et al. (2010). This study indicates the potential of using Boc-protected amino acid derivatives in the polymerization of rac-lactide, demonstrating the compound's utility in creating biodegradable polymers with potential applications in medical devices and drug delivery systems (Dyer et al., 2010).
Atroposelective Quinazolinone Bromination
Metrano et al. (2016) conducted a crystallographic and NMR study of a β-turn-containing tetra-peptide, demonstrating the compound's efficacy as a catalyst in the atroposelective bromination of quinazolinones. This research underscores the compound's significance in synthesizing atropisomers, which are crucial for the development of pharmaceuticals with enhanced efficacy and reduced side effects (Metrano et al., 2016).
Synthetic Methodology
Yang Da-cheng (2003) explored the synthetic methodology of benzyl O-benzyl-L-serinate hydrochloride, demonstrating the compound's role in synthesizing key intermediates for pharmaceutical development. This study provides insights into efficient synthetic routes for producing protected amino acid derivatives, highlighting their importance in creating building blocks for drug synthesis (Yang Da-cheng, 2003).
Biological Variation Responses
Cavicchioni et al. (2002) investigated the biological activities of human neutrophils in response to compounds with bulky protecting groups, such as for-Met-Ser(Bzl)-Phe-OMe. This study contributes to understanding the biological impact of specific chemical modifications on peptides, which is crucial for designing peptide-based therapeutics (Cavicchioni et al., 2002).
properties
IUPAC Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-phenylmethoxypropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(21)18-14(15(20)19(4)22-5)12-23-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXJRNLFQIIVMB-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-O-benzyl-L-serine N,O-dimethylhydroxamide |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.